![molecular formula C14H9N3O4 B11093187 6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11093187.png)
6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-(2-METHYL-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a heterocyclic compound that features a pyrrolopyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-METHYL-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-METHYL-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine core .
Scientific Research Applications
6-(2-METHYL-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-METHYL-4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrrolopyridine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Properties
Molecular Formula |
C14H9N3O4 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-(2-methyl-4-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H9N3O4/c1-8-7-9(17(20)21)4-5-11(8)16-13(18)10-3-2-6-15-12(10)14(16)19/h2-7H,1H3 |
InChI Key |
JIWCKJMDDDFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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